(1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both amino and hydroxyl functional groups, along with the difluorophenyl moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic methods may also be employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, acyl chlorides
Major Products
The major products formed from these reactions include ketones, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-Amino-1-(3,5-difluorophenyl)ethanol
- (1S)-1-Amino-1-(3,5-difluorophenyl)butan-2-OL
- (1S)-1-Amino-1-(3,5-difluorophenyl)pentan-2-OL
Uniqueness
(1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its difluorophenyl moiety enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
XXGCRGHBFCLCCM-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC(=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
Origin of Product |
United States |
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